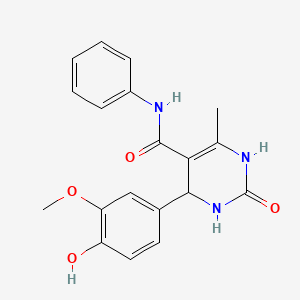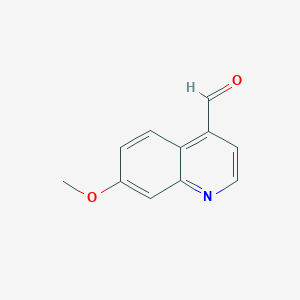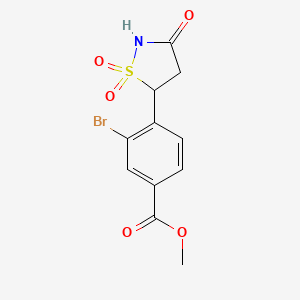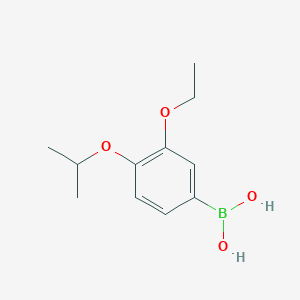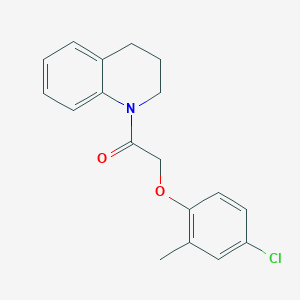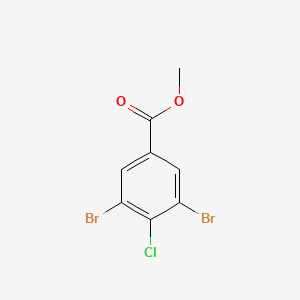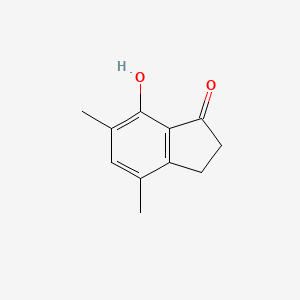
7-hydroxy-4,6-dimethyl-2,3-dihydro-1h-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a molecular formula of C11H12O2 It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,6-dimethyl-2-hydroxybenzaldehyde with cyclopentanone in the presence of a strong acid catalyst can yield the desired indenone compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo-4,6-dimethyl-2,3-dihydro-1H-inden-1-one, while reduction of the carbonyl group can produce 7-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
7-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: A similar compound with a simpler structure, lacking the hydroxyl and methyl groups.
3-methyl-1-indenone: Another related compound with a methyl group at a different position.
Uniqueness
7-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
84174-65-2 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
7-hydroxy-4,6-dimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-6-5-7(2)11(13)10-8(6)3-4-9(10)12/h5,13H,3-4H2,1-2H3 |
InChI Key |
NHMFOWVPDZOLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8782657.png)
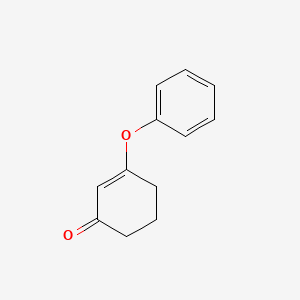
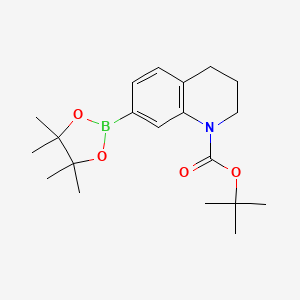
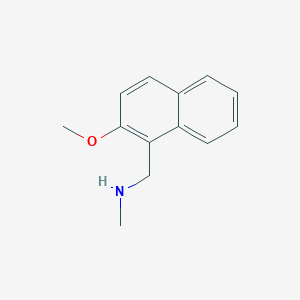
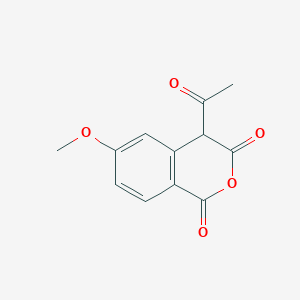
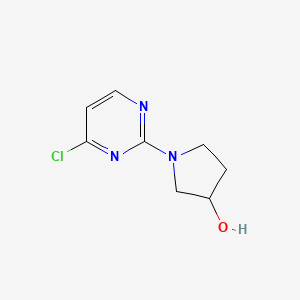
![1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one](/img/structure/B8782690.png)
